(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid hydrochloride
Overview
Description
(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid hydrochloride is an organic compound with the molecular formula C10H16BNO2·HCl. It is a boronic acid derivative that contains a dimethylamino group attached to an ethylphenyl ring. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-(Dimethylamino)ethyl)phenyl)boronic acid hydrochloride typically involves the hydroboration of an appropriate precursor. One common method is the reaction of 4-(1-(Dimethylamino)ethyl)phenylmagnesium bromide with boron trifluoride etherate, followed by hydrolysis to yield the boronic acid . The hydrochloride salt is then formed by treating the boronic acid with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid hydrochloride undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds.
Oxidation: The compound can be oxidized to form the corresponding phenol derivative.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Nucleophiles such as amines or thiols can react with the dimethylamino group under appropriate conditions.
Major Products Formed
Scientific Research Applications
(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(1-(Dimethylamino)ethyl)phenyl)boronic acid hydrochloride in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
(4-(Dimethylamino)phenyl)boronic acid: This compound lacks the ethyl group but has similar reactivity in Suzuki-Miyaura coupling reactions.
(4-(Methoxy)phenyl)boronic acid: This compound has a methoxy group instead of a dimethylamino group, leading to different electronic properties and reactivity.
(4-(Trifluoromethyl)phenyl)boronic acid: This compound has a trifluoromethyl group, which significantly alters its reactivity and applications.
Uniqueness
(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid hydrochloride is unique due to the presence of both the dimethylamino group and the ethyl group, which influence its reactivity and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
[4-[1-(dimethylamino)ethyl]phenyl]boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO2.ClH/c1-8(12(2)3)9-4-6-10(7-5-9)11(13)14;/h4-8,13-14H,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFBKOPWOXTXFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N(C)C)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704069-14-6 | |
Record name | Boronic acid, B-[4-[1-(dimethylamino)ethyl]phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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